5,5'-Bis(tributylstannyl)-2,2'-bithiophene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

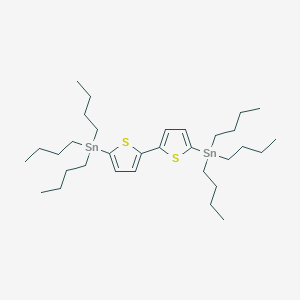

Structure

2D Structure

Eigenschaften

IUPAC Name |

tributyl-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4S2.6C4H9.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;6*1-3-4-2;;/h1-4H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHJCBXNKUSQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58S2Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441296 | |

| Record name | AGN-PC-0N63KQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171290-94-1 | |

| Record name | AGN-PC-0N63KQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 171290-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Bis(tributylstannyl)-2,2'-bithiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene. This organotin compound is a key building block in the field of organic electronics, particularly in the synthesis of conjugated polymers for various applications.

Core Chemical and Physical Properties

This compound is a viscous liquid at room temperature.[1] Its core structure consists of two thiophene rings linked at the 2 and 2' positions, with tributylstannyl groups attached at the 5 and 5' positions. These tributyltin moieties are the reactive sites for cross-coupling reactions.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₈S₂Sn₂ | |

| Molecular Weight | 744.35 g/mol | |

| Appearance | Liquid | |

| Density | 1.217 g/mL at 25 °C | |

| Predicted Boiling Point | 632.7 ± 65.0 °C | [2] |

| Flash Point | > 110 °C | |

| Solubility | Soluble in common organic solvents such as toluene, THF, and chloroform. | [3] |

Synthesis of this compound

The most common and well-established method for synthesizing this compound is through the stannylation of a 2,2'-bithiophene precursor.[4] This process typically involves a two-step procedure: dilithiation followed by stannylation.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2'-Bithiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tributyltin chloride

-

Anhydrous hexane

-

Argon or Nitrogen gas

-

Standard glassware for air-sensitive reactions (Schlenk line, cannulas, etc.)

Procedure:

-

Lithiation:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,2'-bithiophene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 2.2 equivalents of n-butyllithium (n-BuLi) dropwise to the cooled solution while stirring. The addition of n-BuLi should be done carefully to maintain the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete dilithiation.

-

-

Stannylation:

-

Cool the solution of the dilithiated bithiophene back to -78 °C.

-

Slowly add 2.2 equivalents of tributyltin chloride to the reaction mixture.

-

After the addition, allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent such as hexane or diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product is then purified by column chromatography on silica gel using hexane as the eluent to yield this compound as a colorless to pale yellow oil.

-

Spectroscopic Characterization

The structure and purity of this compound are confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bithiophene core and the aliphatic protons of the tributyl groups. The aromatic protons typically appear as doublets in the range of δ 7.0-7.2 ppm. The protons of the butyl chains will appear as multiplets in the upfield region (δ 0.8-1.6 ppm). |

| ¹³C NMR | The carbon NMR spectrum will show signals for the aromatic carbons of the bithiophene core and the aliphatic carbons of the tributyl groups. The aromatic carbons attached to the tin atoms will show characteristic satellite peaks due to coupling with the tin isotopes. |

| FT-IR | The FT-IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as the C=C and C-S stretching vibrations of the thiophene rings. |

| UV-Vis | The UV-Vis absorption spectrum in a suitable solvent like THF is expected to show a strong absorption band in the UV region, corresponding to the π-π* transitions of the conjugated bithiophene system.[4] |

Applications in Organic Synthesis: The Stille Coupling Reaction

The primary application of this compound is as a monomer in palladium-catalyzed Stille cross-coupling reactions to synthesize conjugated polymers.[4] This reaction forms a carbon-carbon bond between the bithiophene unit and an aromatic dihalide or ditriflate comonomer.

Experimental Protocol: Stille Polymerization

Materials:

-

This compound

-

An aromatic dihalide (e.g., a dibrominated aromatic compound)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

-

Anhydrous and degassed solvent (e.g., toluene or DMF)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and the aromatic dihalide comonomer in the anhydrous, degassed solvent.

-

Add the palladium catalyst (typically 1-2 mol%).

-

-

Polymerization:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified reaction time (usually 24-48 hours). The progress of the polymerization can be monitored by techniques such as GPC.

-

-

Polymer Isolation and Purification:

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

-

Collect the polymer by filtration.

-

To remove catalyst residues and low molecular weight oligomers, the polymer is typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer).

-

The purified polymer is then dried under vacuum.

-

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may have long-term adverse effects on aquatic life. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and essential monomer for the synthesis of a wide range of conjugated polymers. Its well-established synthetic route and reactivity in Stille coupling reactions make it a valuable tool for researchers in organic electronics, materials science, and drug development. Understanding its chemical properties and handling it with appropriate safety measures are crucial for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to 5,5'-Bis(tributylstannyl)-2,2'-bithiophene

CAS Number: 171290-94-1

This technical guide provides a comprehensive overview of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene, a key building block in the field of organic electronics. It is intended for researchers, scientists, and drug development professionals working with conjugated polymers and advanced materials. This document details the compound's properties, synthesis, and primary applications, with a focus on its role in Stille coupling reactions for the creation of high-performance organic semiconductors.

Chemical Properties and Safety Information

This compound is an organotin compound that serves as a crucial monomer for the synthesis of various conjugated polymers. Its chemical structure features a 2,2'-bithiophene core functionalized with two tributylstannyl groups at the 5 and 5' positions. These tributylstannyl groups are the reactive sites for palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 171290-94-1 | |

| Molecular Formula | C₃₂H₅₈S₂Sn₂ | |

| Molecular Weight | 744.35 g/mol | |

| Appearance | Liquid | |

| Density | 1.217 g/mL at 25 °C | |

| Flash Point | > 110 °C (>230 °F) - closed cup | |

| Purity | ≥97% |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement |

| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P202, P273, P280 |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P301 + P310 |

| H315: Causes skin irritation | Skin Irritation (Category 2) | P302 + P352 + P312 |

| H319: Causes serious eye irritation | Eye Irritation (Category 2) | P305 + P351 + P338 |

| H360FD: May damage fertility. May damage the unborn child. | Reproductive Toxicity (Category 1B) | |

| H372: Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 1) | |

| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | |

| Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) |

Data sourced from Sigma-Aldrich.

Synthesis and Experimental Protocols

The most common method for synthesizing this compound involves a two-step process: the lithiation of 2,2'-bithiophene followed by stannylation.

Synthesis of this compound

Experimental Protocol:

-

Lithiation: Dissolve 2,2'-bithiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add two equivalents of a strong lithium base, such as n-butyllithium (n-BuLi), dropwise while maintaining the low temperature. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete dilithiation.

-

Stannylation: In a separate flask, dissolve two equivalents of tributyltin chloride in anhydrous THF under an inert atmosphere. Add this solution dropwise to the dilithiated bithiophene solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Caption: Synthetic workflow for this compound.

Applications in Stille Coupling Reactions

This compound is a cornerstone monomer in the synthesis of conjugated polymers via the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the bithiophene unit and a suitable organic halide, leading to the formation of extended π-conjugated systems. These resulting polymers are integral to the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

General Protocol for Stille Coupling Polymerization

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of this compound and a dihaloaromatic or dihaloheteroaromatic comonomer in an anhydrous and degassed solvent such as toluene or N,N-dimethylformamide (DMF).

-

Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃, to the reaction mixture. The catalyst loading is usually between 1-5 mol%.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir under an inert atmosphere for 12-48 hours. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).

-

Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone. Collect the polymer by filtration and wash it extensively with solvents to remove residual catalyst and unreacted monomers. The polymer may be further purified by Soxhlet extraction.

5,5'-Bis(tributylstannyl)-2,2'-bithiophene molecular weight and formula

An In-depth Technical Guide to 5,5'-Bis(tributylstannyl)-2,2'-bithiophene

This guide provides a comprehensive overview of this compound, a key building block in the field of organic electronics. It is intended for researchers, scientists, and professionals involved in materials science and drug development.

Core Molecular Information

This compound is an organotin compound that serves as a crucial monomer for the synthesis of conjugated polymers. These polymers are integral to the development of advanced organic electronic devices.

Chemical Properties and Identifiers

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Weight | 744.35 g/mol [1] |

| Molecular Formula | C₃₂H₅₈S₂Sn₂[1] |

| CAS Number | 171290-94-1[2] |

| Appearance | Liquid |

| Density | 1.217 g/mL at 25 °C[1] |

| Boiling Point | 632.7±65.0 °C (Predicted)[1] |

| Flash Point | > 110 °C (>230 °F) - closed cup |

| InChI Key | HCHJCBXNKUSQOT-UHFFFAOYSA-N[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving lithiation followed by stannylation.[2] An alternative high-yield strategy involves a palladium-catalyzed Stille coupling reaction.[2]

Protocol 1: Lithiation and Stannylation of 2,2'-Bithiophene

This established method begins with the precursor 2,2'-bithiophene.[2]

-

Dissolution: Dissolve 2,2'-bithiophene in an anhydrous solvent, such as tetrahydrofuran (THF), under an inert nitrogen atmosphere.[2]

-

Cooling: Cool the solution to a low temperature, typically -78°C, to manage the reaction's reactivity.[2]

-

Lithiation: Add a strong organolithium base, most commonly n-butyllithium (n-BuLi), dropwise to the cooled solution. Approximately 2.2 equivalents of n-BuLi are used to ensure complete deprotonation at the 5 and 5' positions of the bithiophene, forming the 5,5'-dilithio-2,2'-bithiophene intermediate.[2]

-

Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for a period to ensure the lithiation process is complete.[2]

-

Stannylation: The subsequent addition of tributyltin chloride results in the final product, this compound.

Protocol 2: Stille Coupling

A notable alternative approach is the palladium-catalyzed Stille coupling reaction.[2] In this method, 5,5'-dibromo-2,2'-bithiophene is coupled with an organotin reagent like hexabutylditin in the presence of a palladium catalyst.[2] This can offer high regioselectivity and good yields.[2] A common catalyst used for this type of reaction is Pd(PPh₃)₄ in anhydrous toluene under microwave-assisted conditions, which can lead to yields greater than 85%.[2]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a compound of significant interest in the field of advanced organic materials. Its primary utility is in palladium-catalyzed cross-coupling reactions, especially the Stille coupling reaction, to form carbon-carbon bonds.[2] This enables the creation of extended π-conjugated polymer chains.[2]

The tributylstannyl groups serve as reactive sites, allowing for controlled polymerization and influencing the resulting polymer's structure and properties.[2] The polymers derived from this monomer are at the forefront of organic electronics research due to their unique electronic and optical properties.[2]

Key application areas include:

-

Organic Light-Emitting Diodes (OLEDs): These polymers can function as the emissive layer.[2]

-

Organic Photovoltaics (OPVs): They can be used in the active layer for absorbing sunlight and generating electrical charge.[2]

-

Organic Field-Effect Transistors (OFETs): Their semiconducting properties make them suitable for the active channel material.[2]

The electron-rich 2,2'-bithiophene unit acts as an electron-donating block within the polymer chain, which is crucial for tuning the highest occupied molecular orbital (HOMO) energy level of the polymer.[2] A higher HOMO level can facilitate more efficient charge transfer in devices like OPVs.[2]

Purity Validation

The purity of this compound is typically confirmed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the absence of residual bromine or tin byproducts.[2]

References

An In-Depth Technical Guide to the Synthesis of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene from 2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene, a key building block in the development of organic electronic materials. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative data in a structured format.

Introduction

This compound is a crucial intermediate in the synthesis of conjugated polymers and other organic materials used in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The tributylstannyl groups serve as reactive sites for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the construction of extended π-conjugated systems. The synthesis of this compound from the readily available 2,2'-bithiophene is a fundamental procedure for researchers in materials science and organic electronics.

Primary Synthetic Route: Direct Stannylation

The most common and efficient method for the synthesis of this compound is the direct stannylation of 2,2'-bithiophene. This process involves a two-step, one-pot reaction: the double lithiation of the 2,2'-bithiophene core followed by the quenching of the resulting dianion with an electrophilic tin reagent.

The overall reaction is as follows:

This method is favored for its high regioselectivity, as the lithiation occurs specifically at the 5 and 5' positions of the bithiophene ring system, and generally provides good yields.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on established literature procedures.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,2'-Bithiophene | C₈H₆S₂ | 166.26 | 1.00 g | 6.01 mmol |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 5.29 mL (2.5 M in hexanes) | 13.2 mmol |

| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | 3.92 g (3.60 mL) | 12.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |

| Saturated aq. Sodium Chloride (NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

Equipment:

-

Three-necked round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Dissolution of Starting Material: 2,2'-bithiophene (1.00 g, 6.01 mmol) is added to the flask, followed by the addition of anhydrous tetrahydrofuran (THF, 50 mL) via syringe. The mixture is stirred until the 2,2'-bithiophene is completely dissolved.

-

Lithiation: The flask is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M solution in hexanes, 5.29 mL, 13.2 mmol, 2.2 equivalents) is added dropwise to the stirred solution over a period of 15 minutes, ensuring the internal temperature does not rise significantly. After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour. The solution typically turns from colorless to a reddish-brown or dark green color, indicating the formation of the dilithio species.

-

Stannylation: Tributyltin chloride (3.60 mL, 12.0 mmol, 2.0 equivalents) is added dropwise to the reaction mixture at -78 °C over 10 minutes. The reaction is then allowed to slowly warm to room temperature and is stirred overnight (approximately 12-16 hours).

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (2 x 30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless to pale yellow oil.

Expected Yield:

The typical reported yields for this reaction range from 70% to 90%.

Data Presentation

Table 1: Key Reaction Parameters

| Parameter | Value |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 1 hour (Lithiation), 12-16 hours (Stannylation) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Molar Ratio (Bithiophene:n-BuLi:Bu₃SnCl) | 1 : 2.2 : 2.0 |

| Typical Yield | 70-90% |

Table 2: Characterization Data for this compound

| Property | Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₃₂H₅₈S₂Sn₂ |

| Molecular Weight | 744.35 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.08 (d, J = 3.4 Hz, 2H), 6.98 (d, J = 3.4 Hz, 2H), 1.58-1.48 (m, 12H), 1.38-1.28 (m, 12H), 1.12-1.02 (m, 12H), 0.91 (t, J = 7.3 Hz, 18H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 142.9, 137.0, 136.2, 128.0, 29.1, 27.3, 13.7, 10.9 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric material and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air and reacts violently with water.

-

Organotin Compounds: Tributyltin chloride and the final product are toxic. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.

-

Solvents: Tetrahydrofuran, hexane, and diethyl ether are flammable. Ensure there are no ignition sources in the vicinity of the experiment.

Conclusion

The direct stannylation of 2,2'-bithiophene via a double lithiation is a reliable and high-yielding method for the synthesis of this compound. This technical guide provides a detailed protocol and essential data to aid researchers in the successful synthesis of this important building block for advanced organic materials. Careful attention to anhydrous and inert reaction conditions is critical for achieving high yields and purity.

Spectroscopic and Synthetic Profile of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the key organometallic reagent, 5,5'-Bis(tributylstannyl)-2,2'-bithiophene. This compound serves as a critical building block in the synthesis of conjugated polymers and other advanced materials utilized in organic electronics and photovoltaics. This document compiles available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and details a standard experimental protocol for its preparation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃)

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiophene-H (positions 3,3' and 4,4') | ~ 7.0 - 7.2 |

| -Sn-(CH₂)₃-CH₃ | ~ 0.9 (t) |

| -Sn-CH₂-(CH₂)₂-CH₃ | ~ 1.1 (t) |

| -Sn-CH₂-CH₂-CH₂-CH₃ | ~ 1.3 (sextet) |

| -Sn-CH₂-CH₂-CH₂-CH₃ | ~ 1.5 (quintet) |

Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃)

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiophene-C (Sn-substituted) | ~ 140 - 145 |

| Thiophene-C (adjacent to Sn-substituted C) | ~ 135 - 140 |

| Thiophene-C (β to Sn-substituted C) | ~ 125 - 130 |

| -Sn-CH₂- | ~ 10 - 15 |

| -Sn-CH₂-CH₂- | ~ 27 - 30 |

| -Sn-CH₂-CH₂-CH₂- | ~ 25 - 28 |

| -Sn-(CH₂)₃-CH₃ | ~ 13 - 15 |

Table 3: Expected ¹¹⁹Sn NMR Chemical Shifts (CDCl₃)

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|

| (Thiophene)₂-Sn(Bu)₃ | ~ -5 to -15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the C-H stretching and bending vibrations of the aromatic and aliphatic moieties, as well as vibrations associated with the thiophene ring.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H stretch |

| 2955 - 2850 | Aliphatic C-H stretch (from butyl groups) |

| ~1460 | Thiophene ring C=C stretch |

| ~800 | C-H out-of-plane bending for 2,5-disubstituted thiophene |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show the molecular ion peak and characteristic fragmentation patterns involving the loss of butyl groups and cleavage of the tin-thiophene bond.

Table 5: Expected Mass Spectrometry Data

| m/z | Assignment |

|---|---|

| 744.4 | [M]⁺ (for C₃₂H₅₈S₂Sn₂) |

| 687.4 | [M - Bu]⁺ |

| 455.1 | [M - Sn(Bu)₃]⁺ |

| 291.1 | [Sn(Bu)₃]⁺ |

Experimental Protocol: Synthesis of this compound

The most common and well-established method for synthesizing this compound is through the stannylation of a 2,2'-bithiophene precursor. This typically involves a two-step process: lithiation followed by stannylation.[1]

Materials and Reagents

-

2,2'-Bithiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 2,2'-bithiophene.

-

Dissolution: Anhydrous THF is added to the flask to dissolve the 2,2'-bithiophene. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.2 equivalents) is added dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Stannylation: The reaction mixture is cooled back to -78 °C, and tributyltin chloride (2.5 equivalents) is added dropwise. The mixture is stirred and allowed to gradually warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with hexane.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.

Workflow and Data Analysis

The general workflow for the synthesis and characterization of this compound is outlined below.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. Researchers are encouraged to consult primary literature for specific applications and further analytical details.

References

Role of tributylstannyl groups in 2,2'-bithiophene functionalization

An In-depth Technical Guide on the Role of Tributylstannyl Groups in 2,2'-Bithiophene Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bithiophene is a heterocyclic aromatic compound that serves as a fundamental building block in the field of organic electronics and medicinal chemistry.[1][2] Its conjugated π-system and structural rigidity make it an ideal scaffold for creating materials with tailored electronic and photophysical properties.[1][3] Functionalization of the 2,2'-bithiophene core, particularly at the 5- and 5'-positions, is crucial for modulating these properties and for synthesizing complex molecules, including conjugated polymers and pharmacologically active agents.[2][4]

Among the various synthetic strategies, the use of tributylstannyl groups (–SnBu₃) has emerged as a powerful and versatile method for activating the bithiophene core. These organostannane derivatives are key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, enabling the formation of new carbon-carbon bonds with a wide range of organic electrophiles.[5][6][7] This guide provides a comprehensive overview of the role of tributylstannyl groups in 2,2'-bithiophene functionalization, detailing the underlying chemistry, experimental procedures, and applications relevant to research and drug development.

The Stille Cross-Coupling Reaction: A Cornerstone of Bithiophene Functionalization

The Stille reaction is a palladium-catalyzed chemical reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide.[6][8] This reaction is exceptionally valuable for functionalizing 2,2'-bithiophene due to the stability of the organostannane reagents to air and moisture and their tolerance of a wide variety of functional groups.[9][10] The general transformation is shown below:

R'-X + R''-SnBu₃ → [Pd Catalyst] → R'-R'' + X-SnBu₃[6]

For bithiophene chemistry, 5,5'-bis(tributylstannyl)-2,2'-bithiophene is a common and highly effective intermediate, allowing for the introduction of two new substituents at either end of the conjugated system.[5]

Catalytic Cycle Mechanism

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[6][9] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (R¹-X), inserting the palladium into the carbon-halide bond. This forms a square planar Pd(II) intermediate.[6][9]

-

Transmetalation : The organostannane (R²-SnBu₃, e.g., tributylstannyl-bithiophene) exchanges its organic group (R²) with the halide (X) on the palladium complex. This is often the rate-limiting step.[6][11] The addition of copper(I) iodide (CuI) can accelerate this step.[11]

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][9]

Synthesis and Experimental Protocols

The functionalization of 2,2'-bithiophene using tributylstannyl groups follows a logical workflow, beginning with the preparation of the stannylated intermediate followed by the cross-coupling reaction.

Caption: General workflow for 2,2'-bithiophene functionalization.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the stannylation of thiophene derivatives.[5][12]

Materials:

-

2,2'-Bithiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Deionized water

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,2'-bithiophene (1 eq).

-

Dissolve the bithiophene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the temperature at -78 °C. The solution typically changes color, indicating lithiation.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Slowly add tributyltin chloride (2.2-2.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (e.g., on silica gel or basic alumina using hexane or petroleum ether as eluent) to yield this compound as a liquid.[5][12]

Protocol 2: Stille Cross-Coupling of this compound

This is a general protocol for a palladium-catalyzed Stille coupling reaction.[9][13]

Materials:

-

This compound (1 eq)

-

Aryl or heteroaryl halide (e.g., Aryl Iodide) (2.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05-0.1 eq)

-

Anhydrous solvent (e.g., DMF, Toluene, or Dioxane)

-

Optional: Copper(I) iodide (CuI) (0.1-0.2 eq)

-

Optional: Lithium chloride (LiCl) (3-5 eq)

-

Aqueous potassium fluoride (KF) solution

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the aryl halide (2.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq), and LiCl (5.3 eq).[9]

-

Add the anhydrous solvent (e.g., DMF, bubbled with N₂ before use).[9]

-

Purge the flask with argon for 10-15 minutes.

-

Add the this compound (1 eq) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 40-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with an extraction solvent like ethyl acetate.

-

Wash the organic phase with water and then with a saturated aqueous solution of KF to remove tin byproducts. The formation of a precipitate (Bu₃SnF) is often observed.[9]

-

Filter the mixture if necessary, then wash the organic phase with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography or recrystallization to obtain the desired 5,5'-disubstituted-2,2'-bithiophene.

Quantitative Data Summary

The efficiency of Stille coupling reactions involving tributylstannyl-bithiophenes can be high, but is dependent on the specific substrates, catalyst, and conditions used.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Density (g/mL) |

| 2,2'-Bithiophene | 492-97-7 | C₈H₆S₂ | 166.27 | Solid | ~1.2 (at 25°C, est.) |

| 2-(Tributylstannyl)thiophene | 54663-78-4 | C₁₆H₃₀SSn | 373.18 | Liquid | 1.175 (at 25°C)[14] |

| This compound | 171290-94-1 | C₃₂H₅₈S₂Sn₂ | 744.35 | Liquid | 1.217 (at 25°C) |

Table 2: Representative Stille Coupling Reaction Data

| Stannane Reagent | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Enol triflate derivative | Organotin reagent | Pd(dppf)Cl₂·DCM, CuI, LiCl | DMF | 40 | 60 | 87 | [9] |

| 2-(Tributylstannyl)tellurophene | Aryl Iodides | Pd(PPh₃)₄, CuI, CsF | DMF | N/A | N/A | Optimal | [13] |

| Stannyl tyrosine derivative | 7-Iodoisatin | Standard Stille conditions | N/A | N/A | N/A | N/A | [10] |

Note: Specific yields for this compound couplings vary widely based on the coupling partner and are often reported within specific research articles focusing on polymer synthesis or small molecule development.

Applications in Drug Development and Research

Functionalized 2,2'-bithiophenes are not only materials for electronics but also possess significant biological activity, making them attractive scaffolds for drug discovery.[15] Their rigid, planar structure allows them to interact with biological targets, and functionalization enables fine-tuning of their pharmacological properties.

Case Study: Bithiophene Derivatives in Cancer Therapy

Research has shown that certain bithiophene derivatives exhibit promising anti-cancer potential.[16] For example, a compound known as Bithienyl Fluorobenzamidine (BFB) has been investigated for its efficacy against Acute Myeloid Leukemia (AML). Studies in a mouse model of AML demonstrated that BFB treatment can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[16]

The mechanism of action involves the suppression of the Protein Kinase B (Akt) signaling pathway. The Akt pathway is a critical regulator of cell survival, proliferation, and growth; its over-activation is a hallmark of many cancers. By inhibiting this pathway, BFB promotes the expression of tumor suppressor proteins and caspases, which execute apoptosis.[16]

Caption: BFB-mediated suppression of the Akt pathway leading to apoptosis.[16]

Advantages and Limitations of Tributylstannyl Intermediates

Advantages:

-

High Versatility : Tolerant to a wide range of functional groups, allowing for the synthesis of complex molecules.[10]

-

Stability : Organostannanes are generally stable to air and moisture, making them easier to handle and store compared to other organometallic reagents like organolithiums or Grignards.[6][9]

-

Reliable Reactivity : The Stille reaction is well-understood and reliable, often providing high yields of the desired coupled products.[10]

Limitations:

-

Toxicity : Organotin compounds, including the tributyltin byproducts, are highly toxic and pose environmental and health risks.[6][7] Careful handling and rigorous purification are mandatory.

-

Purification Challenges : Removing the stoichiometric tributyltin halide byproducts (e.g., Bu₃SnCl, Bu₃SnI) from the reaction mixture can be difficult due to their nonpolar nature.[9] Washing with aqueous KF is a common but not always completely effective strategy.[9]

-

Atom Economy : The reaction generates a stoichiometric amount of tin waste, which is poor from an atom economy perspective.

Conclusion

Tributylstannyl groups are indispensable tools for the functionalization of 2,2'-bithiophene. Through the robust and versatile Stille cross-coupling reaction, these organometallic intermediates provide a reliable pathway to a vast array of substituted bithiophenes. This chemical strategy is fundamental to the development of novel conjugated polymers for organic electronics and serves as a powerful platform for creating complex molecular scaffolds in drug discovery. While the toxicity of tin reagents requires careful management, the synthetic advantages they offer ensure their continued importance in the toolkits of chemists and materials scientists. The ability to precisely engineer the structure of 2,2'-bithiophene derivatives using this chemistry will continue to drive innovation in both materials science and medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. Interplays between Functional Groups and Substitution Sites Modulate the Photophysics of the Bithiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 171290-94-1 | Benchchem [benchchem.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. 2-(TRIBUTYLSTANNYL)THIOPHENE | 54663-78-4 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-(Tributylstannyl)thiophene 97 54663-78-4 [sigmaaldrich.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Bithiophene derivative induced apoptosis and suppression of Akt pathway in mouse leukemic model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stannyl-Functionalized Bithiophene Derivatives: Synthesis, Characterization, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stannyl-functionalized bithiophene derivatives, a pivotal class of organometallic compounds. While thiophene moieties are of significant interest in medicinal chemistry for their diverse biological activities, this document will focus on the synthesis, characterization, and application of their stannylated derivatives as versatile building blocks in the development of advanced organic materials.[1][2] These compounds are crucial intermediates for creating complex conjugated systems used in organic electronics.

Synthesis of Stannyl-Functionalized Bithiophene Derivatives

The introduction of a stannyl group, typically tributyltin, onto a bithiophene core is a key synthetic transformation that enables further functionalization through cross-coupling reactions. The most prevalent methods for synthesizing these derivatives are direct lithiation followed by stannylation and palladium-catalyzed Stille coupling.

Lithiation and Stannylation

A common and effective method for the synthesis of 5,5'-bis(tributylstannyl)-2,2'-bithiophene involves a two-step process of lithiation followed by stannylation. This approach offers high yields and regioselectivity.

Experimental Protocol: Synthesis of this compound

-

Materials: 2,2'-Bithiophene, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, tributyltin chloride.

-

Procedure:

-

Dissolve 2,2'-bithiophene in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (2.2 equivalents) dropwise to the cooled solution while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete lithiation, forming the 5,5'-dilithio-2,2'-bithiophene intermediate.

-

Cool the reaction mixture back to -78 °C.

-

Slowly add tributyltin chloride (2.5 equivalents) to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a colorless oil.

-

Stille Cross-Coupling Reaction

The Stille reaction provides a powerful and versatile method for the formation of carbon-carbon bonds.[3] In the context of stannyl-functionalized bithiophenes, it is often used to couple a halogenated bithiophene with an organotin reagent. This reaction is catalyzed by a palladium complex and offers excellent functional group tolerance.[3]

Experimental Protocol: General Procedure for Stille Coupling

-

Materials: Halogenated bithiophene (e.g., 5-bromo-2,2'-bithiophene), organotin reagent (e.g., hexabutylditin), palladium catalyst (e.g., Pd(PPh₃)₄), anhydrous solvent (e.g., toluene or DMF), and additives such as CuI and LiCl may be used to enhance the reaction rate.[4]

-

Procedure:

-

To a flame-dried flask, add the halogenated bithiophene, the organotin reagent, and the palladium catalyst under an inert atmosphere.

-

Add the anhydrous solvent and any additives.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Work-up the reaction by adding an aqueous solution of potassium fluoride to remove tin byproducts, followed by extraction with an organic solvent.

-

Wash the combined organic layers with brine and dry over a drying agent.

-

Concentrate the solution in vacuo and purify the product by column chromatography or recrystallization.

-

Characterization of Stannyl-Functionalized Bithiophene Derivatives

The successful synthesis and purity of stannyl-functionalized bithiophenes are confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for structural elucidation and understanding the electronic properties of these compounds.

Spectroscopic Data

The following tables summarize typical spectroscopic data for select stannyl-functionalized bithiophene derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5,5′-Bis(trimethylstannyl)-2,2′-bithiophene | CDCl₃ | 7.19 (d, 2H), 7.05 (d, 2H), 0.35 (s, 18H) | 143.1, 136.9, 126.3, 124.9, -8.9 | N/A |

| 5-(Tributylstannyl)-2,2'-bithiophene | CDCl₃ | 7.30 (d, 1H), 7.20 (d, 1H), 7.15 (d, 1H), 7.05 (dd, 1H), 1.60-0.85 (m, 27H) | 144.2, 137.5, 136.8, 128.0, 125.4, 124.2, 123.8, 29.2, 27.4, 13.7, 10.9 | N/A |

| This compound | CDCl₃ | 7.15 (d, 2H), 7.08 (d, 2H), 1.55-0.88 (m, 54H) | 144.5, 137.0, 125.8, 29.1, 27.3, 13.7, 10.8 | N/A |

Table 2: UV-Vis Absorption and Photoluminescence Data

| Compound | Solvent | λₘₐₓ (abs) (nm) | λₘₐₓ (em) (nm) | Quantum Yield (Φ) | Reference |

| 2,2'-Bithiophene | Dichloromethane | ~300 | Weak/None | - | [5] |

| Carbonyl substituted 2,2'-bithiophenes | Various | 350-400 | >400 | - | [5] |

| Bithiophene-based D-π-A compounds | Dichloromethane | 410-420 | 493 | 0.007-0.03 | [5] |

Applications in Organic Electronics and Materials Science

Stannyl-functionalized bithiophenes are indispensable precursors for the synthesis of π-conjugated polymers and small molecules used in a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to easily introduce various functional groups via Stille coupling allows for the fine-tuning of the electronic and physical properties of the resulting materials.

The general workflow for utilizing these derivatives in materials synthesis involves the Stille coupling of the stannylated bithiophene with a suitable halogenated comonomer to produce a conjugated polymer. The properties of this polymer are then characterized, and it is subsequently fabricated into an electronic device for performance evaluation.

Conclusion

Stannyl-functionalized bithiophene derivatives are highly valuable and versatile building blocks in the field of organic materials chemistry. The synthetic routes to these compounds are well-established, with lithiation-stannylation and Stille coupling being the most prominent methods. Their utility lies in their ability to readily undergo further transformations, enabling the synthesis of a vast array of π-conjugated systems with tailored properties for applications in organic electronics. This guide provides researchers with the foundational knowledge of the synthesis, characterization, and key applications of these important organometallic intermediates.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5,5'-Bis(tributylstannyl)-2,2'-bithiophene: A Technical Guide to Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene, a key building block in the development of organic electronic materials and potentially in novel therapeutic agents. This document covers its commercial availability, detailed synthetic protocols, and characterization data to support researchers in its application.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The typical purity offered is around 97%. It is important to note that some suppliers may have discontinued this product, so it is advisable to confirm availability directly.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 717614 | 97% | 171290-94-1 | 744.35 |

| BenchChem | B175666 | - | 171290-94-1 | 744.4 |

| ChemicalBook | CB42505770 | 97% | 171290-94-1 | 744.35 |

| Chem-Space | CS-0220649 | ≥95.0% | 171290-94-1 | 744.35 |

| BLDpharm | BD233367 | 97% | 171290-94-1 | 744.35 |

Note: Product availability and specifications are subject to change. Please consult the respective supplier's website for the most current information. The Sigma-Aldrich product is listed as discontinued.

Physicochemical Properties

| Property | Value |

| Appearance | Liquid |

| Density | 1.217 g/mL at 25 °C |

| Flash Point | >110 °C |

| Molecular Formula | C₃₂H₅₈S₂Sn₂ |

Synthesis and Purification

The most common and well-established method for synthesizing this compound is through the dilithiation of 2,2'-bithiophene followed by stannylation with tributyltin chloride.

Experimental Protocol: Synthesis

This protocol is adapted from established synthetic routes.

Materials:

-

2,2'-Bithiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 2,2'-bithiophene in anhydrous THF in a flame-dried round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 2.2 equivalents of n-butyllithium (n-BuLi) dropwise to the cooled solution while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back down to -78 °C.

-

Slowly add 2.5 equivalents of tributyltin chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound is typically purified by column chromatography.

Materials:

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).

-

Load the dissolved crude product onto the packed silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a liquid.

Characterization

The identity and purity of this compound are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bithiophene core and the aliphatic protons of the tributylstannyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. Purity is confirmed by the absence of residual starting materials or byproducts.

Workflow and Diagrams

The following diagrams illustrate the key processes involved in the synthesis and application of this compound.

Methodological & Application

Application Notes and Protocols for Stille Coupling Reactions with 5,5'-Bis(tributylstannyl)-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene in Stille coupling reactions. This versatile organostannane reagent is a key building block for the synthesis of conjugated polymers and other functional organic materials with wide-ranging applications in organic electronics and emerging biomedical fields.

Introduction to Stille Coupling and this compound

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1] It is widely employed in organic synthesis due to its tolerance of a broad range of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[1][2]

This compound is a bifunctional organotin compound that serves as a valuable monomer in Stille polycondensation reactions. The two tributylstannyl groups act as reactive sites for coupling with dihaloarenes, leading to the formation of extended π-conjugated polymer chains.[2] The resulting poly(2,2'-bithiophene) derivatives are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2]

Applications

The primary application of Stille coupling with this compound is in the synthesis of conjugated polymers for the electronics industry. However, the unique properties of polythiophenes and their derivatives have led to their exploration in various biomedical applications.

Organic Electronics

Polythiophenes synthesized via Stille coupling exhibit excellent semiconducting properties, making them ideal for:

-

Organic Light-Emitting Diodes (OLEDs): These polymers can function as the emissive layer in OLED devices.[2]

-

Organic Photovoltaics (OPVs): They are used as the active layer in solar cells for converting sunlight into electricity.[2]

-

Organic Field-Effect Transistors (OFETs): Their semiconducting nature is utilized in the active channel of transistors.[2]

Biomedical Applications

The unique electronic and physical properties of polythiophenes make them promising candidates for various biological applications:

-

Biosensors: Functionalized bithiophene derivatives can be used as colorimetric sensors for detecting biologically relevant ions like cyanide.[3][4]

-

Drug Delivery: The polymer backbone of polythiophenes can be functionalized to create carriers for targeted drug delivery.[5][6][7]

-

Therapeutics and Diagnostics: Polythiophene derivatives have shown potential in therapeutic applications and as diagnostic tools.[5][8]

-

Implant Devices: Their biocompatibility and electrical conductivity make them suitable for coating electrodes in implantable devices to improve the interface with biological tissues.[5][8]

Experimental Protocols

The following are generalized and specific protocols for the Stille coupling reaction using this compound. Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

General Protocol for Stille Polycondensation

This protocol describes a general procedure for the polymerization of this compound with a generic dihaloarene.

Materials:

-

This compound

-

Dihaloarene (e.g., dibromobenzene, dibromothiophene derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃)

-

Anhydrous and degassed solvent (e.g., toluene, DMF)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the dihaloarene (1.0 mmol).

-

Add the palladium catalyst (1-2 mol%). For example, if using Pd₂(dba)₃/P(o-tol)₃, add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).

-

Add anhydrous, degassed solvent (10-20 mL) via syringe.

-

Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

-

Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for the specified time (12-48 hours).

-

Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

-

Further purification can be achieved by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.

Specific Protocol: Synthesis of a Bithiophene-Substituted Benzimidazole

This protocol details the synthesis of a discrete organic molecule rather than a polymer, showcasing the versatility of the starting material.

Materials:

-

This compound

-

Appropriate halo-substituted benzimidazole derivative

-

Pd(PPh₃)₄

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen)

Procedure:

-

A mixture of the halo-substituted benzimidazole (1 equivalent) and this compound (0.5 equivalents) is placed in a flask under a nitrogen atmosphere.

-

Anhydrous toluene is added, followed by the addition of Pd(PPh₃)₄ (catalytic amount).

-

The reaction mixture is heated at reflux for a specified period until the reaction is complete as monitored by TLC.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired bithiophene-substituted benzimidazole.

Data Presentation

The following tables summarize typical reaction conditions and resulting polymer properties from Stille coupling reactions involving this compound and various co-monomers.

Table 1: Stille Polycondensation Reaction Conditions

| Co-monomer | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 12-16 | ~95 | [1] |

| 2,5-dibromo-3-alkylthiophene | Pd(PPh₃)₄ | Toluene | Reflux | 24 | - | [9] |

| 1,4-diiodo-2,5-dipentyloxybenzene | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, or Pd(OAc)₂ | Benzene | Reflux | - | - | [10] |

Table 2: Properties of Polymers Synthesized via Stille Coupling

| Polymer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |

| Poly(3-alkylthiophene) derivative (Microwave synthesis) | >15 | - | ≈2 | [9] |

| PPV derivative | 2.0–2.5 | - | 1.5–1.6 | [10] |

| Fused Thieno[3,2-b][5]benzothiophene isoindigo copolymer | up to 151 | - | 2.7 | [11] |

Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. GPC (Gel Permeation Chromatography) is the standard technique for determining these values.[12][13]

Visualizations

Stille Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Stille cross-coupling reaction.[13]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Polycondensation

This diagram outlines the typical laboratory workflow for synthesizing a poly(2,2'-bithiophene) derivative.

Caption: Experimental workflow for Stille polycondensation.

References

- 1. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 171290-94-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utd-ir.tdl.org [utd-ir.tdl.org]

- 8. researchgate.net [researchgate.net]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. azom.com [azom.com]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Application Notes and Protocols: Palladium-Catalyzed Polymerization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed polymerization of 5,5'-bis(tributylstannyl)-2,2'-bithiophene. This method, a variant of the Stille cross-coupling reaction, is a cornerstone in the synthesis of conjugated polymers, particularly poly(2,2'-bithiophene) and its derivatives. These materials are of significant interest in the fields of organic electronics and drug development due to their unique optoelectronic and biological properties.

Introduction

This compound is a key monomer for the synthesis of well-defined poly(2,2'-bithiophene)s through palladium-catalyzed Stille polycondensation. This polymerization method offers a high degree of control over the polymer's structure and properties, such as molecular weight and regioregularity. The resulting conjugated polymers are being explored for a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as scaffolds for the development of novel therapeutic agents. The Stille coupling reaction allows for the facile formation of carbon-carbon bonds, enabling the construction of extended π-conjugated polymer chains.[1]

Reaction Mechanism: The Stille Coupling Cycle

The palladium-catalyzed polymerization of this compound with a dihalo-comonomer, such as 5,5'-dibromo-2,2'-bithiophene, proceeds via the Stille coupling catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetallation, and reductive elimination.

The catalytic cycle begins with the oxidative addition of a dihalo-comonomer (Ar-X) to the active Pd(0) catalyst. This is followed by transmetallation, where the organostannane monomer (Ar'-SnBu3) transfers an organic group to the palladium complex. Finally, reductive elimination from the resulting diorganopalladium complex yields the coupled product (Ar-Ar') and regenerates the Pd(0) catalyst, which re-enters the cycle.

Quantitative Data Summary

The molecular weight, polydispersity, and yield of the resulting polymer are critical parameters that influence its performance in various applications. The following table summarizes typical data obtained from the Stille polymerization of bithiophene derivatives.

| Co-monomer | Catalyst (mol%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |

| 2,7-dibromo-9,9-dioctylfluorene | Pd(OAc)2 (2) | - | 31.8 | - | 91 | [2] |

| 4,9-dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3][4]-phenanthroline-1,3,6,8-tetraone | Pd2(dba)3/P(o-tolyl)3 | - | - | - | - | [2] |

| Thieno[3,4-b]thiophene derivative | Pd(PPh3)4 | - | - | - | up to 94.4 | [5] |

| 5,5'-dibromo-2,2'-bipyridine | - | - | - | - | - | [6] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of poly(2,2'-bithiophene) via Stille coupling of this compound and 5,5'-dibromo-2,2'-bithiophene.

Materials:

-

This compound (Monomer A)

-

5,5'-Dibromo-2,2'-bithiophene (Monomer B)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (Catalyst)

-

Anhydrous Toluene (Solvent)

-

Methanol (for precipitation)

-

Acetone (for washing)

-

Hexanes (for washing)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: In a glovebox or under a positive pressure of argon, a dried Schlenk flask is charged with this compound (1.0 eq), 5,5'-dibromo-2,2'-bithiophene (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (2-3 mol%).

-

Solvent Addition: Anhydrous toluene is added to the flask to achieve a monomer concentration of approximately 0.1 M.

-

Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

-

Polymerization: The reaction mixture is heated to 90-110 °C and stirred vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Polymer Precipitation: After cooling to room temperature, the viscous polymer solution is slowly added dropwise to a large volume of vigorously stirred methanol. The polymer will precipitate as a solid.

-

Purification: The precipitated polymer is collected by filtration. To remove catalyst residues and unreacted monomers, the polymer is sequentially washed with copious amounts of methanol, acetone, and hexanes. A Soxhlet extraction with these solvents may be performed for thorough purification.

-

Drying: The purified polymer is dried under vacuum at 40-60 °C overnight to yield the final product, typically a dark-colored solid.

Characterization

The synthesized poly(2,2'-bithiophene) should be characterized to determine its structure, molecular weight, and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the polymer structure. The disappearance of the signals corresponding to the stannyl and bromo end-groups and the appearance of broad aromatic signals are indicative of successful polymerization. The aromatic protons of the poly(2,2'-bithiophene) backbone typically appear as a broad multiplet in the range of 7.0-7.6 ppm.

-

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to determine the electronic properties of the polymer. In solution, poly(2,2'-bithiophene) typically exhibits a strong π-π* transition in the range of 400-500 nm. The position of the absorption maximum (λ_max) provides information about the effective conjugation length of the polymer.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymer.

Applications

Poly(2,2'-bithiophene) and its derivatives synthesized via this method have shown promise in a variety of applications:

-

Organic Electronics: These polymers are used as the active layer in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to their semiconducting properties.[1]

-

Drug Development: The conjugated backbone of polythiophenes can be functionalized with bioactive molecules, leading to the development of novel drug delivery systems, biosensors, and therapeutic agents.

-

Sensors: The electronic properties of these polymers are sensitive to their environment, making them suitable for use in chemical and biological sensors.

By following the protocols and understanding the principles outlined in these application notes, researchers can successfully synthesize and characterize poly(2,2'-bithiophene) for a wide range of innovative applications.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 5,5'-Bis(tributylstannyl)-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Bis(tributylstannyl)-2,2'-bithiophene is a key building block in the synthesis of a wide range of conjugated polymers. Its bifunctional nature, possessing two tributylstannyl groups at the terminal positions of the bithiophene unit, makes it an ideal monomer for Stille cross-coupling polymerization. This reaction allows for the facile formation of carbon-carbon bonds, enabling the creation of well-defined polymer backbones with extended π-conjugation.[1]

The resulting poly(bithiophene) derivatives are at the forefront of organic electronics research due to their unique electronic and optical properties. These materials are integral components in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1] The versatility of this compound allows for the fine-tuning of the polymer's properties, such as bandgap, charge carrier mobility, and solubility, through copolymerization with a variety of aromatic dihalides.[1]